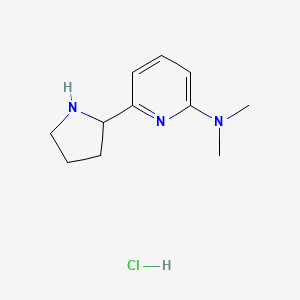![molecular formula C11H7Cl2NOS B1411725 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride CAS No. 2169311-45-7](/img/structure/B1411725.png)
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
説明
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride, also known as 2-CQTAC, is an organochlorine compound that has recently gained attention due to its potential applications in scientific research. This compound has a range of unique properties that make it ideal for a variety of laboratory experiments, including its ability to form covalent bonds with a variety of biomolecules.
科学的研究の応用
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has been used in a variety of scientific research applications, such as in the study of protein-protein interactions, the study of enzyme inhibition, and the study of cell signaling pathways. It has also been used to study the effects of post-translational modifications on protein structure and function. In addition, 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has been used to study the effects of drug binding on protein structure and function, as well as the effects of drug metabolism on drug efficacy.
作用機序
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride acts as a covalent modifier of proteins and other biomolecules. It forms covalent bonds with lysine residues in proteins, which alters the structure and function of the proteins. This covalent modification can lead to changes in protein-protein interactions, enzyme inhibition, and cell signaling pathways. In addition, 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride can be used to study the effects of post-translational modifications on protein structure and function.
Biochemical and Physiological Effects
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has been demonstrated to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cells, as well as to inhibit the activity of enzymes involved in cell signaling pathways. In addition, 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride has been shown to inhibit the activity of enzymes involved in drug metabolism, and to modulate the activity of ion channels.
実験室実験の利点と制限
The use of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, it is a highly specific covalent modifier, which makes it ideal for studying protein-protein interactions and post-translational modifications. However, there are also some limitations to the use of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride in laboratory experiments. The covalent modification of proteins can lead to changes in protein structure and function that may not be reversible. In addition, 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride is not water soluble, which can limit its use in certain experiments.
将来の方向性
The potential future directions for the use of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride are numerous. It could be used to study the effects of post-translational modifications on protein structure and function, as well as to study the effects of drug binding on protein structure and function. In addition, it could be used to study the effects of drug metabolism on drug efficacy. Finally, 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride could be used to study the effects of environmental toxins on protein structure and function.
特性
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUTFVTEXNUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)


![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)









